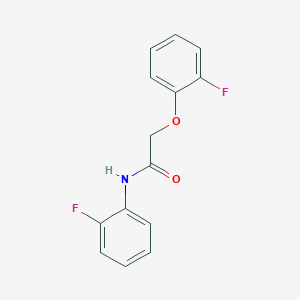![molecular formula C19H23N3O5 B5729087 phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate](/img/structure/B5729087.png)
phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate, also known as PDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PDP is a derivative of pyridine and has a unique molecular structure that makes it an ideal candidate for use in biochemical and physiological studies.
作用机制
The mechanism of action of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate involves the inhibition of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as dopamine and norepinephrine. By inhibiting MAO, phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate prevents the breakdown of these neurotransmitters, leading to an increase in their concentration in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate are primarily related to its ability to inhibit the release of neurotransmitters. This can lead to a range of effects, including increased alertness, improved mood, and decreased anxiety. phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate has also been shown to have potential anti-inflammatory properties, making it a candidate for use in the treatment of inflammatory disorders.
实验室实验的优点和局限性
One of the primary advantages of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate is its ability to selectively inhibit the release of certain neurotransmitters. This makes it an ideal candidate for use in the study of neurological disorders. However, phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate also has some limitations, including its potential toxicity and its limited solubility in water.
未来方向
There are several potential future directions for research involving phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate. One area of interest is the development of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate-based drugs for the treatment of neurological disorders such as Parkinson's disease. Another area of interest is the study of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate's potential anti-inflammatory properties and its potential use in the treatment of inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate and its potential side effects.
合成方法
The synthesis of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate involves the reaction of phenyl(4-pyridinyl)methanone with O-[3-(dimethylamino)propyl]hydroxylamine in the presence of an acid catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate. The synthesis process is relatively simple and can be carried out using standard laboratory techniques.
科学研究应用
Phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate is in the study of neurotransmitter release. phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate has been shown to inhibit the release of neurotransmitters such as dopamine and norepinephrine, making it an ideal candidate for use in the treatment of neurological disorders such as Parkinson's disease.
属性
IUPAC Name |
N,N-dimethyl-3-[(E)-[phenyl(pyridin-4-yl)methylidene]amino]oxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O.C2H2O4/c1-20(2)13-6-14-21-19-17(15-7-4-3-5-8-15)16-9-11-18-12-10-16;3-1(4)2(5)6/h3-5,7-12H,6,13-14H2,1-2H3;(H,3,4)(H,5,6)/b19-17+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGWGJHONLNOBQ-ZJSKVYKZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCON=C(C1=CC=CC=C1)C2=CC=NC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCO/N=C(\C1=CC=CC=C1)/C2=CC=NC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-[(E)-[phenyl(pyridin-4-yl)methylidene]amino]oxypropan-1-amine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)

![N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5729031.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)
![3-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5729065.png)
![methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5729077.png)



![methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5729100.png)
![N-(4-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5729108.png)
![7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one](/img/structure/B5729116.png)